![molecular formula C16H20N4O2S B6446408 N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549004-78-4](/img/structure/B6446408.png)
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have many pharmaceutical and industrial purposes . They are structurally similar to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .
Synthesis Analysis
A series of (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives have been synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde with substituted anilines .Molecular Structure Analysis
These compounds were characterized on the basis of spectral data such as IR, H–NMR, mass spectrometry and X-ray single crystal diffraction analysis .Chemical Reactions Analysis
The synthesis of these compounds involves a multi-step pathway starting from commercially available 2-nitroaniline .科学的研究の応用
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown promise as potential anti-cancer agents. Researchers have explored their effects on cell proliferation, apoptosis, and tumor growth inhibition. Mechanisms of action include interference with DNA replication and inhibition of key enzymes involved in cancer progression .
Anti-Microbial Activity
The quinoxaline moiety exhibits antibacterial, antifungal, and antiviral properties. Researchers have synthesized derivatives with enhanced activity against various microorganisms. These compounds could serve as leads for novel antimicrobial drugs .
Anti-Convulsant Activity
Some quinoxaline derivatives demonstrate anti-convulsant effects by modulating neuronal excitability. These compounds may hold potential for managing epilepsy and related disorders .
Anti-Tuberculosis Activity
Quinoxalines have been investigated for their ability to inhibit Mycobacterium tuberculosis growth. These derivatives could contribute to the development of new anti-TB drugs .
Anti-Malarial Activity
Certain quinoxaline derivatives exhibit anti-malarial properties. Researchers have explored their effects on Plasmodium parasites, aiming to combat malaria .
Anti-Leishmanial Activity
Leishmaniasis, caused by protozoan parasites, remains a global health concern. Quinoxaline derivatives have demonstrated activity against Leishmania species, suggesting their potential as anti-leishmanial agents .
Anti-HIV Activity
Researchers have investigated quinoxaline derivatives as potential inhibitors of HIV replication. These compounds target viral enzymes and may contribute to anti-HIV drug development .
Anti-Inflammatory Activity
Quinoxalines possess anti-inflammatory properties, making them interesting candidates for managing inflammatory conditions. Their effects on cytokines, prostaglandins, and immune responses have been studied .
作用機序
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities
Biochemical Pathways
Quinoxaline derivatives have been known to interact with various biochemical pathways, leading to their wide spectrum of biological activities .
Result of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, indicating their potential to induce various molecular and cellular effects .
特性
IUPAC Name |
N-(1-quinoxalin-2-ylpiperidin-3-yl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-23(22,13-7-8-13)19-12-4-3-9-20(11-12)16-10-17-14-5-1-2-6-15(14)18-16/h1-2,5-6,10,12-13,19H,3-4,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHPUROVMQMXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。